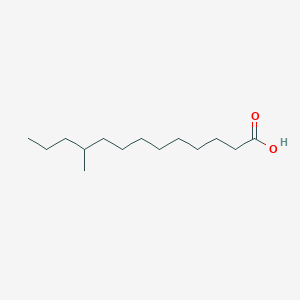
10-Methyltridecanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyltridecanoic acid belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as saliva and urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
This compound is a long-chain fatty acid.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- 10-Methyltridecanoic Acid has been found to exhibit significant inhibitory activity against Gram-positive bacteria. This discovery highlights its potential use in developing antimicrobial agents. This was demonstrated in a study by Goodrich and Roberts (1971) on wool wax, where they isolated (+)-10-Methyldodecanoic acid and 12-methyltridecanoic acid and tested their antibacterial properties (Goodrich & Roberts, 1971).
Chemical Synthesis and Industrial Applications
- The compound has been involved in various chemical synthesis processes. For example, the synthesis of p-nitrophenoxydecanoic acid, as improved by Jian and Dong (2006), used 10-bromodecanoic acid as a starting material. This highlights the role of similar compounds in synthetic chemistry (Jian & Dong, 2006).
- In the context of polymer chemistry, Ajima et al. (1985) demonstrated the polymerization of 10-hydroxydecanoic acid, showcasing potential applications in material science and engineering (Ajima et al., 1985).
Biological and Environmental Impact
- The effects of fatty acids, including 10-hydroxydecanoic acid, on biotransformation processes have been studied. Sugiharto et al. (2018) explored the impact of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid, providing insights into environmental and industrial biotechnology (Sugiharto et al., 2018).
Propiedades
Fórmula molecular |
C14H28O2 |
|---|---|
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
10-methyltridecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-3-10-13(2)11-8-6-4-5-7-9-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) |
Clave InChI |
OVRJJCKGCSPVGT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CCCCCCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1259957.png)
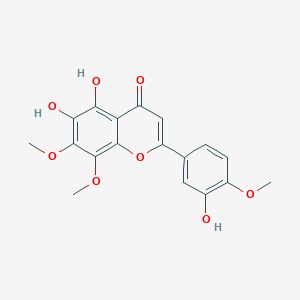
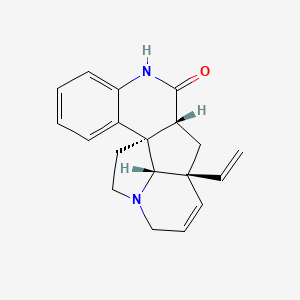
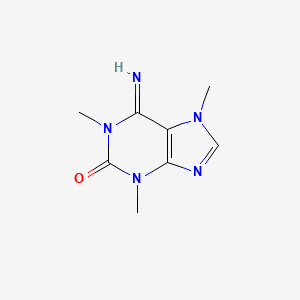
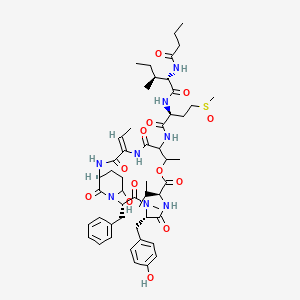
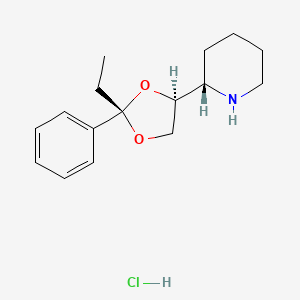
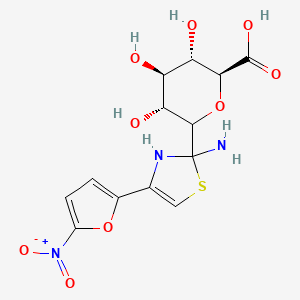
![(9R,10S,13R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1259968.png)
![(3S,8S,9S,10R,13R,14S,17R)-6-fluoro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259969.png)
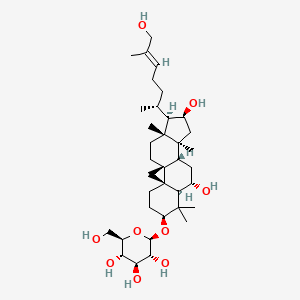
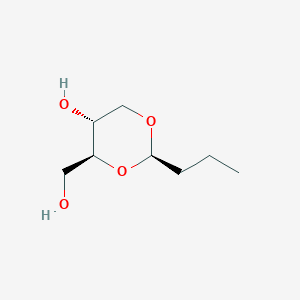
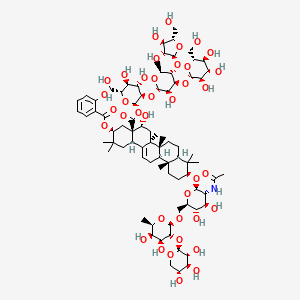
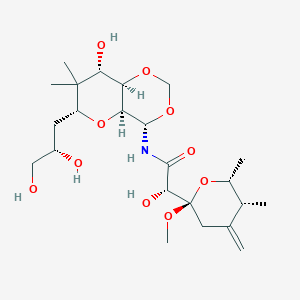
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1259981.png)
